2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline

Myeloperoxidase (MPO) Enzyme Inhibition Inflammation

Researchers using near-analog substitutions risk irreproducible results, as minor structural changes in this class profoundly alter target binding. This compound eliminates that risk with validated, quantified potency. • Sub-nanomolar MPO inhibition: IC50 of 1-1.4 nM in purified enzyme assays for reliable biochemical probing. • Cellular validation: IC50 of 42 µM in human neutrophils confirms utility in complex inflammation models. • Defined SAR anchor: The unique 2,5-dichloro substitution pattern and 2-(2-chlorophenoxy)propyl linker provide a rigorous reference baseline for medicinal chemistry campaigns. Supplied with full analytical documentation for reproducible research.

Molecular Formula C15H14Cl3NO
Molecular Weight 330.6 g/mol
CAS No. 1040683-83-7
Cat. No. B1389439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline
CAS1040683-83-7
Molecular FormulaC15H14Cl3NO
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESCC(CNC1=C(C=CC(=C1)Cl)Cl)OC2=CC=CC=C2Cl
InChIInChI=1S/C15H14Cl3NO/c1-10(20-15-5-3-2-4-13(15)18)9-19-14-8-11(16)6-7-12(14)17/h2-8,10,19H,9H2,1H3
InChIKeySBDJGOIJRYKEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline: Procurement-Ready Research Tool


2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline (CAS 1040683-83-7) is a synthetically derived, small organic molecule characterized by a 2,5-dichloroaniline core linked to a 2-(2-chlorophenoxy)propyl side chain . This specific structural arrangement results in a molecular formula of C15H14Cl3NO and a molecular weight of approximately 330.6 g/mol . The compound is primarily supplied by specialty chemical vendors, such as Santa Cruz Biotechnology (sc-308873), for research and development purposes, where it is utilized as a building block or a reference standard, and it is not intended for diagnostic or therapeutic use .

Structural Specificity and Substitution Risks


The precise substitution pattern on the aniline ring and the specific chlorophenoxypropyl linker are critical determinants of a molecule's physicochemical and biological properties [1]. Minor structural modifications within this class can lead to profound changes in target binding affinity, selectivity, and overall functional activity. For example, a closely related analog, 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline, differs only by the position of a single chlorine atom, yet this alteration would be expected to significantly impact its molecular interactions and experimental outcomes . Therefore, substituting the target compound with a generic or near analog without rigorous comparative validation poses a high risk of experimental failure and irreproducible results. The quantitative evidence below underscores the unique profile that justifies its specific procurement.

Quantitative Differentiation from Structural Analogs


Potent MPO Inhibition Profile

The target compound demonstrates potent inhibition of the enzyme myeloperoxidase (MPO). In a biochemical assay using recombinant human MPO, the compound exhibited an IC50 value of 1.40 nM for the inhibition of chlorination activity [1]. This specific inhibitory activity is not a general property of all related aniline derivatives but is a function of its unique structure. While direct head-to-head data with close analogs are not publicly available, this potent in vitro activity defines a clear, quantifiable point of differentiation for researchers investigating MPO-related pathways, in contrast to the more modest or unknown activities of structurally similar molecules.

Myeloperoxidase (MPO) Enzyme Inhibition Inflammation

Sub-Nanomolar MPO Affinity

Further data from a separate MPO assay indicates an even higher level of potency, with a reported IC50 value of 1 nM for the inhibition of MPO chlorination activity [1]. This sub-nanomolar activity level sets a high quantitative benchmark for target engagement. This level of potency is not a common feature across the broader class of chloroaniline derivatives, suggesting a highly favorable interaction with the MPO active site that is unique to this specific chemical structure. Researchers requiring a potent and well-defined MPO inhibitor would find this compound a superior choice over alternatives lacking this level of documented potency.

Myeloperoxidase (MPO) Enzyme Kinetics Drug Discovery

Cellular MPO Inhibition in Human Neutrophils

The biochemical potency of the compound translates into a pronounced functional effect in a human cellular context. In an assay measuring MPO activity induced by phorbol 12-myristate 13-acetate (PMA) in human neutrophils, the compound demonstrated an IC50 of 42 µM [1]. While a drop in potency from biochemical to cellular assays is a common and expected phenomenon due to factors like cell permeability and intracellular protein binding, this result confirms the compound's ability to engage its target within a physiologically relevant environment. This cellular activity provides a critical link between in vitro binding and potential functional outcomes, an important consideration for researchers planning ex vivo or cell-based experiments.

Cellular Assay Myeloperoxidase (MPO) Neutrophil Biology

Validated Application Scenarios


Biochemical Probe for MPO Mechanism Studies

Given its documented sub-nanomolar to low nanomolar IC50 values (1-1.4 nM) in purified enzyme assays [1], this compound is ideally suited for use as a high-affinity biochemical probe. Researchers can confidently employ it in in vitro studies to dissect the catalytic mechanism of MPO, investigate the enzyme's role in generating reactive oxidants, or serve as a positive control in screening assays aimed at identifying novel MPO inhibitors. Its well-defined potency provides a reliable benchmark for comparing the activity of other test compounds.

Human Neutrophil Inflammation Models

The compound's ability to inhibit MPO activity in human neutrophils with an IC50 of 42 µM [1] validates its utility in more complex, cell-based models of inflammation. It is a suitable tool for investigating the role of MPO-derived oxidants in neutrophil-mediated processes, such as phagocytosis, NETosis, or cellular signaling. This makes it a valuable reagent for immunology, pharmacology, and inflammation research, where understanding the contribution of MPO in a cellular context is paramount.

SAR Anchor Compound for Medicinal Chemistry

The unique 2,5-dichloro substitution pattern on the aniline core, combined with the specific 2-(2-chlorophenoxy)propyl side chain, creates a distinct chemical topology . This compound serves as an excellent anchor point or reference molecule in medicinal chemistry campaigns focused on developing novel MPO inhibitors or exploring the SAR of related aniline derivatives. Its quantified activity data (IC50 values of 1 nM and 1.4 nM) provide a concrete baseline against which the potency and selectivity of newly synthesized analogs can be rigorously compared [1].

Analytical Method Calibration Standard

Due to its commercial availability from reputable vendors like Santa Cruz Biotechnology , this compound can be reliably procured for use as an analytical standard. Its well-defined chemical structure and molecular weight (330.6 g/mol) make it suitable for developing and validating analytical methods, such as HPLC or LC-MS, that are designed to detect and quantify this specific molecule or related analogs in complex matrices like biological samples or chemical reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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